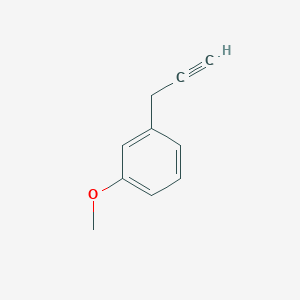

1-Methoxy-3-(prop-2-YN-1-YL)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-5-9-6-4-7-10(8-9)11-2/h1,4,6-8H,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQNLKUFTRKUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 3 Prop 2 Yn 1 Yl Benzene

Reactions of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group, participating in a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of 1-Methoxy-3-(prop-2-yn-1-yl)benzene.

Hydrogenation and Reduction Pathways

The triple bond of the propargyl group can be fully or partially reduced depending on the reagents and conditions employed.

Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) typically leads to the complete saturation of the alkyne, yielding 1-methoxy-3-propylbenzene. This reaction proceeds through an alkene intermediate.

Partial Reduction: To stop the reduction at the alkene stage, specific catalysts are required. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the stereoselective syn-hydrogenation of alkynes to Z-alkenes, which would produce (Z)-1-methoxy-3-(prop-1-en-1-yl)benzene. nih.gov Alternatively, dissolving metal reductions, such as using sodium in liquid ammonia, result in the anti-addition of hydrogen to form the E-alkene, (E)-1-methoxy-3-(prop-1-en-1-yl)benzene. nih.gov Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to reduce alkynes to alkenes.

Table 1: Hydrogenation and Reduction Products of this compound

| Reagent/Catalyst | Product | Type of Reduction |

| H₂, Pd/C | 1-Methoxy-3-propylbenzene | Complete |

| H₂, Lindlar Catalyst | (Z)-1-Methoxy-3-(prop-1-en-1-yl)benzene | Partial (cis) |

| Na, NH₃(l) | (E)-1-Methoxy-3-(prop-1-en-1-yl)benzene | Partial (trans) |

Oxidation Reactions of the Propargyl Group

The propargyl group is susceptible to oxidation, and the outcome depends on the strength and type of the oxidizing agent.

Strong Oxidation: Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the triple bond. Depending on the reaction conditions, this can lead to the formation of 3-methoxybenzoic acid or other degradation products.

Milder Oxidation: Milder oxidation might affect the benzylic position of the propargyl group, potentially leading to the formation of a ketone, although this transformation often requires specific catalytic systems.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. wikipedia.orgnih.gov

The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.gov The reaction proceeds to give the 1,4-disubstituted triazole isomer exclusively. wikipedia.orgcsic.es This transformation is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. universiteitleiden.nlnih.gov

Reaction Scheme: this compound + R-N₃ --(Cu(I) catalyst)--> 1-((3-methoxyphenyl)methyl)-4-R-1H-1,2,3-triazole

Table 2: Typical Conditions for CuAAC Reactions

| Component | Example | Role |

| Alkyne | This compound | Substrate |

| Azide | Benzyl Azide | Coupling Partner |

| Copper Source | CuSO₄·5H₂O | Pre-catalyst |

| Reducing Agent | Sodium Ascorbate | Forms active Cu(I) species |

| Solvent | t-BuOH/H₂O or DMF | Reaction Medium |

Silver(I)-Catalyzed Cascade Annulation Reactions

Silver(I) salts, particularly silver(I) triflate (AgOTf) or silver(I) nitrate (B79036) (AgNO₃), are effective catalysts for activating alkyne moieties towards nucleophilic attack, often initiating cascade or domino reactions. rsc.orgresearchgate.net These reactions can lead to the rapid construction of complex carbocyclic or heterocyclic frameworks.

For this compound, a silver(I)-catalyzed reaction could involve an intramolecular cyclization if a suitable nucleophile is present on the molecule, or an intermolecular cascade annulation with a coupling partner. For instance, a reaction with a 2-alkenylphenol derivative could potentially lead to a cascade involving alkyne activation, nucleophilic attack by the phenol (B47542), and subsequent cyclization to form complex fused ring systems. nih.gov The precise outcome is highly dependent on the substrate and reaction conditions. Such silver-catalyzed cycloisomerization reactions are known to proceed with excellent regioselectivity under mild conditions. researchgate.net

Reactivity of the Methoxy-Substituted Benzene (B151609) Ring

The aromatic ring of the molecule is activated towards electrophilic attack due to the presence of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is governed by the directing effects of the two substituents: the methoxy group and the propargyl group.

Directing Effects:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged arenium ion intermediate formed during the substitution. uci.edulibretexts.org

Propargyl Group (-CH₂C≡CH): This alkyl-type group is weakly activating. However, its primary influence is steric.

Regioselectivity: Electrophilic attack is directed to the positions ortho and para to the powerful methoxy group. These positions are C2, C4, and C6. The propargyl group is located at the C3 position.

Attack at C2 and C4 is subject to steric hindrance from the adjacent propargyl group.

Attack at the C6 position (para to the methoxy group) is sterically unhindered.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield the C6-substituted product as the major isomer, with smaller amounts of the C2 and C4 isomers. libretexts.org The exact ratio of products can be influenced by the size of the incoming electrophile and the specific reaction conditions. youtube.comyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product |

| Nitration | NO₂⁺ | 1-Methoxy-5-nitro-3-(prop-2-yn-1-yl)benzene |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-1-methoxy-3-(prop-2-yn-1-yl)benzene |

| Friedel-Crafts Acylation | R-C=O⁺ | 1-(5-Methoxy-3-(prop-2-yn-1-yl)phenyl)ethan-1-one |

| Sulfonation | SO₃ | 5-Methoxy-3-(prop-2-yn-1-yl)benzenesulfonic acid |

Nucleophilic Substitution Reactions on Modified Derivatives

The reactivity of this compound and its derivatives in nucleophilic substitution reactions is complex and highly dependent on the reaction conditions and the specific nature of the derivative.

Generally, direct nucleophilic aromatic substitution on the benzene ring of anisole (B1667542) derivatives is challenging due to the electron-donating nature of the methoxy group, which does not sufficiently activate the ring for attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to a leaving group to proceed via an addition-elimination mechanism. researchgate.net

However, the propargyl side chain offers an alternative site for nucleophilic attack. Research on the isomer, 1-methoxy-2-(prop-2-yn-1-yloxy)benzene, has shown that the prop-2-yn-1-yloxy group can be displaced by other nucleophiles under suitable conditions. nih.gov

More specific investigations into the reactivity of the alkyne moiety in derivatives have been conducted. In a study on sulfonium (B1226848) salt-mediated difunctionalization of alkynes, various substituted aryl alkynes were successfully converted into Z-alkenyl phosphorothioates. The reaction proceeds through the formation of a sulfonium salt intermediate, which is then attacked by a nucleophilic phosphorus-containing species. While a range of alkynes bearing substituents like halogens, esters, and methoxy groups were compatible, certain aliphatic and heteroaromatic alkynes were not. Notably, prop-2-yn-1-ylbenzene , a close analogue lacking the methoxy group, was found to be an unsuitable substrate under the optimized reaction conditions, failing to yield the expected product. nih.gov This finding suggests that the specific electronic and steric environment of the propargyl group in this class of compounds is critical for this particular transformation.

Table 1: Reactivity of Various Alkynes in Sulfonium Salt-Mediated Phosphorothiolation

| Entry | Alkyne Substrate | Yield of Product (%) |

| 1 | 4-Chlorophenylacetylene | 74 |

| 2 | 4-Methoxyphenylacetylene | 65 |

| 3 | Methyl 4-ethynylbenzoate | 56 |

| 4 | Prop-2-yn-1-ylbenzene | 0 (unsuitable) |

Data sourced from studies on sulfonium salt-mediated difunctionalization reactions, highlighting the varied reactivity of different alkyne substrates. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The presence of both an aromatic ring and a reactive alkyne in this compound provides a scaffold for various intramolecular cyclization and rearrangement reactions, often leading to complex polycyclic structures.

Ring-Closing Metathesis (RCM) is a powerful reaction for forming cyclic compounds and has been applied to analogues of this compound. RCM typically involves the reaction of a diene or enyne in the presence of a ruthenium or molybdenum catalyst, such as Grubbs or Hoveyda-Grubbs catalysts. researchgate.net

Studies on prochiral 4-(allyloxy)hepta-1,6-diynes, which can be considered structural analogues, have shown that they undergo chemoselective ring-closing enyne metathesis to yield dihydropyran derivatives. youtube.com The choice of catalyst was found to be crucial, with first-generation Grubbs catalysts sometimes providing superior results by suppressing side reactions. youtube.com

In the context of synthesizing cyclic peptides, RCM has been used to constrain aromatic residues like Tyrosine(O-allyl), an analogue where an allyl group is attached to a phenolic ring system. researchgate.net Research in this area has focused on optimizing reaction conditions to maximize the yield of the desired cyclic product and minimize unwanted side reactions like olefin isomerization. Key parameters investigated include catalyst type, catalyst concentration, temperature, and the use of additives. For instance, additives like phenol or 1,4-benzoquinone (B44022) have been employed to suppress isomerization, which is often caused by catalyst degradation products. researchgate.net Lowering reaction temperatures was also found to favor the desired RCM product over degradation pathways. researchgate.net

Table 2: Effect of Temperature and Additives on RCM Yield for a Model Dipeptide

| Catalyst | Temperature (°C) | Additive | RCM Product Yield (%) |

| Grubbs II | 60 | None | <15 |

| Grubbs II | 40 | None | ~30 |

| Grubbs II | 40 | Phenol | 31-79 |

| Hoveyda-Grubbs II | 60 | Phenol | >70 |

Data adapted from studies on RCM of a Tyr(All)-containing dipeptide, demonstrating the influence of reaction conditions on product yield. researchgate.net

The alkyne group in this compound and its derivatives is susceptible to activation by Lewis or Brønsted acids, initiating intramolecular cyclization reactions.

In one study, the reaction of (4-methoxybut-1-yn-1-yl)benzene, an analogue containing a methoxy group on the benzene ring, with iodine monochloride (ICl) was investigated. wikipedia.org Instead of the expected furan (B31954) product from a simple cyclization, the reaction led to an α-iodo-γ-chloroketone. The proposed mechanism involves an ICl-induced 5-endo-dig cyclization to form a five-membered oxonium ring intermediate. This intermediate then undergoes a ring-opening nucleophilic attack by a chloride anion, ultimately leading to the observed product after demethylation and tautomerization. wikipedia.org This result highlights how acid-mediated activation can lead to complex and sometimes unexpected rearrangement pathways.

Furthermore, indium(III) catalysts have been used to promote the intramolecular cyclization of homopropargyl azides, which are derivatives of propargyl-containing compounds. ntnu.edu This process, which can be considered an intramolecular Schmidt reaction, leads to the formation of substituted pyrroles. The reaction proceeds via indium-catalyzed activation of the alkyne, followed by nucleophilic attack from the azide and subsequent rearrangement. ntnu.edu

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic framework of 1-methoxy-3-(prop-2-yn-1-yl)benzene.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The molecule contains ten protons, which are chemically non-equivalent and thus give rise to distinct signals.

The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the downfield region of approximately 3.81 ppm.

The aromatic region of the spectrum is characteristic of a 1,3-disubstituted benzene (B151609) ring. It displays a complex pattern of four protons. The proton at the C2 position, situated between the two substituents, is expected to appear as a triplet or a broad singlet around 6.85 ppm. The protons at C4 and C6 are adjacent to a single proton and would likely appear as doublets or multiplets in the range of 6.78-6.90 ppm. The proton at the C5 position, being coupled to two neighboring protons, typically resonates as a triplet around 7.20 ppm.

The propargyl group gives rise to two distinct signals. The two methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are coupled to the single acetylenic proton, resulting in a doublet. This signal is expected to appear at approximately 3.40 ppm. The terminal acetylenic proton (-C≡CH) is coupled to the two methylene protons, leading to a triplet signal at around 2.10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (aromatic) | ~7.20 | t (triplet) | ~7.9 |

| H-2, H-4, H-6 (aromatic) | ~6.78 - 6.90 | m (multiplet) | - |

| Methoxy (-OCH₃) | ~3.81 | s (singlet) | - |

| Methylene (-CH₂-) | ~3.40 | d (doublet) | ~2.6 |

| Acetylenic (-C≡CH) | ~2.10 | t (triplet) | ~2.6 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbon of the methoxy group (-OCH₃) typically resonates at around 55.2 ppm. The aromatic carbons show a range of chemical shifts. The carbon atom attached to the methoxy group (C1) is the most deshielded among the ring carbons, appearing at approximately 159.8 ppm. The carbon attached to the propargyl group (C3) is expected around 140.5 ppm. The remaining aromatic carbons (C2, C4, C5, C6) would resonate in the region of 112 to 129 ppm.

The propargyl group carbons are also clearly distinguishable. The methylene carbon (-CH₂-) signal is anticipated at a chemical shift of about 22.5 ppm. The two sp-hybridized carbons of the alkyne function have characteristic shifts; the internal carbon (-C≡CH) appears at approximately 83.5 ppm, while the terminal, proton-bearing carbon (-C≡CH) is found further upfield at around 70.0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (aromatic, C-O) | ~159.8 |

| C3 (aromatic, C-CH₂) | ~140.5 |

| C5 (aromatic) | ~129.5 |

| C2, C4, C6 (aromatic) | ~112.0 - 121.5 |

| Internal Alkyne (-C ≡CH) | ~83.5 |

| Terminal Alkyne (-C≡C H) | ~70.0 |

| Methoxy (-OCH₃) | ~55.2 |

| Methylene (-CH₂-) | ~22.5 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methylene protons (~3.40 ppm) and the acetylenic proton (~2.10 ppm), confirming the propargyl fragment's connectivity. Correlations between the coupled aromatic protons would also be visible, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would show cross-peaks connecting the methoxy protons (~3.81 ppm) to the methoxy carbon (~55.2 ppm), the methylene protons (~3.40 ppm) to the methylene carbon (~22.5 ppm), and the acetylenic proton (~2.10 ppm) to the terminal alkyne carbon (~70.0 ppm). Each aromatic proton would also show a correlation to its respective ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for assembling the molecular fragments. Key expected correlations for this molecule would include:

A three-bond correlation from the methylene protons (-CH₂-) to the C3 carbon of the aromatic ring, confirming the attachment point of the propargyl group.

Correlations from the methylene protons to both the internal and terminal alkyne carbons.

Correlations from the methoxy protons to the C1 aromatic carbon.

Correlations from the aromatic protons to their neighboring carbons, further confirming the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

The most diagnostic peaks are those from the alkyne moiety. A sharp, moderately intense absorption band corresponding to the stretching vibration of the terminal acetylenic C-H bond is expected at approximately 3290 cm⁻¹. The C≡C triple bond stretch would appear as a weaker, sharp band in the region of 2120 cm⁻¹.

The aromatic ring gives rise to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the methoxy group's aryl-alkyl ether linkage is expected to produce a strong, distinct band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). The aliphatic C-H stretching of the methylene and methoxy groups would be observed in the 2830-2960 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Acetylenic | ~3290 | Sharp, Medium |

| C-H Stretch | Aromatic | ~3030-3080 | Medium |

| C-H Stretch | Aliphatic (CH₂, OCH₃) | ~2830-2960 | Medium |

| C≡C Stretch | Alkyne | ~2120 | Sharp, Weak |

| C=C Stretch | Aromatic | ~1450-1600 | Medium-Strong |

| C-O Stretch | Aryl-Alkyl Ether | ~1250, ~1040 | Strong |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₀O, corresponding to a molecular weight of 146.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 146. This peak confirms the molecular weight of the compound.

The fragmentation pattern provides further structural evidence. A common fragmentation pathway for propargyl-substituted aromatic compounds is the loss of the propargyl group. This would lead to a significant peak at m/z 107, corresponding to the methoxybenzene cation. Further fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 131, or the loss of formaldehyde (B43269) (CH₂O) from the m/z 107 fragment to yield a peak at m/z 77, corresponding to the phenyl cation. The presence of these characteristic fragments would strongly support the proposed structure of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxy-3-(prop-1-en-2-yl)benzene |

| Methoxybenzene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It serves a dual purpose: the gas chromatography component separates the constituents of a sample, providing an assessment of purity, while the mass spectrometry component furnishes data on the molecular weight and fragmentation pattern of each constituent, allowing for structural identification.

In the context of this compound, a GC-MS analysis would involve injecting a vaporized sample into a long, thin capillary column. As the sample travels through the column, its components separate based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak would confirm the molecular weight of the compound.

While specific experimental GC-MS data for the meta-substituted isomer is not detailed in the provided research, data for the related isomer, 1-Methoxy-4-(prop-2-yn-1-yl)benzene, is available and illustrates the principle. nih.gov The identity is confirmed by matching the obtained spectrum with reference spectra in databases like those from the National Institute of Standards and Technology (NIST). nist.gov

Table 1: Key Identifiers for this compound Confirmed by Mass Spectrometry

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

This interactive table summarizes the fundamental molecular properties that are verified through mass spectrometry techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for determining the accurate molecular mass of a compound with high precision. Unlike the hard ionization often used in GC-MS, ESI typically keeps the molecule intact, allowing for the observation of the molecular ion with minimal fragmentation. This is crucial for confirming the elemental composition of a newly synthesized compound.

In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer. High-resolution mass spectrometers can measure the m/z value to several decimal places, enabling the calculation of the compound's elemental formula.

For this compound, the expected exact mass is 146.073164938 Da. nih.gov Research on structurally related eugenol (B1671780) analogues utilizing ESI-MS specifies typical optimized parameters, such as a cone voltage of 3-40V and a capillary voltage of 3KV, with nitrogen used as the nebulizing gas. ualberta.ca The output would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 147.08099.

Table 2: Predicted ESI-MS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₀O | 146.0732 |

| [M+H]⁺ | C₁₀H₁₁O⁺ | 147.08099 |

This interactive table presents the theoretical mass-to-charge ratios for the parent compound and its common adducts as would be detected by high-resolution ESI-MS.

X-Ray Crystallography for Solid-State Structure Determination

X-Ray Crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. This technique requires a single, high-quality crystal of the material. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise positions of the atoms, bond lengths, and bond angles.

This structural information is invaluable for understanding how molecules pack together in a crystal lattice and engage in intermolecular interactions, such as π-π stacking or hydrogen bonding. mdpi.com These interactions govern the material's bulk properties. While a specific crystal structure for this compound has not been reported in the searched literature, the technique's power is demonstrated in studies of related molecules. For instance, X-ray diffraction was used to unambiguously confirm the Z-configuration of a complex alkenyl phosphorthioate synthesized from an alkyne precursor. acs.orgacs.org

A crystallographic analysis of this compound would provide precise data on its solid-state conformation, revealing the orientation of the methoxy and propargyl groups relative to the benzene ring.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

This interactive table shows the type of parameters that would be obtained from an X-ray crystallographic study. The values are hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 3 Prop 2 Yn 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical studies are essential for a deep understanding of a molecule's electronic characteristics and how it will behave in chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Conformation

Currently, there are no published Density Functional Theory (DFT) studies that have determined the optimized geometry and conformational preferences of 1-Methoxy-3-(prop-2-yn-1-yl)benzene. A DFT study would be crucial to establish the most stable three-dimensional arrangement of the atoms, calculating key parameters such as bond lengths, bond angles, and dihedral angles. This foundational information is the starting point for all other computational analyses.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| C(alkyne)≡C(alkyne) | ~1.21 |

| C(aromatic)-C(methylene) | ~1.51 |

| C(aromatic)-O | ~1.36 |

| O-C(methyl) | ~1.42 |

| **Bond Angles (°) ** | |

| C(aromatic)-C(methylene)-C(alkyne) | ~111 |

| C(aromatic)-O-C(methyl) | ~118 |

| Dihedral Angles (°) | |

| C-C-C-C (benzene to propargyl) | Variable |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would need to be determined through DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful method for predicting a molecule's reactivity. For this compound, such an analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. Without specific research, these properties remain unquantified.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions.

Transition State Theory and Activation Barrier Calculations

To date, no computational studies have been published that apply Transition State Theory to reactions involving this compound. Such research would involve locating the transition state structures for potential reactions and calculating the activation barriers. This information is key to understanding reaction rates and predicting the feasibility of different chemical transformations.

Investigation of Energetic Profiles of Chemical Transformations

The energetic profiles of chemical reactions involving this compound have not been computationally investigated. Determining the relative energies of reactants, intermediates, transition states, and products would provide a comprehensive thermodynamic and kinetic picture of potential transformations, such as cycloadditions involving the alkyne group or electrophilic aromatic substitution on the benzene (B151609) ring.

Molecular Dynamics Simulations for Conformational Analysis

Where applicable, molecular dynamics (MD) simulations can provide insight into the conformational flexibility of a molecule over time. For a relatively small and rigid molecule like this compound, extensive conformational changes are not expected. However, MD simulations could be useful to study its interactions with solvents or other molecules in a dynamic environment. There are currently no published MD simulation studies for this compound.

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Aromatic and Heterocyclic Systems

The intrinsic reactivity of the propargyl group and the methoxy-substituted benzene (B151609) ring makes 1-methoxy-3-(prop-2-yn-1-yl)benzene an excellent precursor for a variety of complex aromatic and heterocyclic compounds. The terminal alkyne is particularly amenable to metal-catalyzed reactions that form new rings.

Gold and palladium catalysts are frequently employed to initiate intramolecular cyclization reactions. nih.govthieme-connect.com For instance, gold-catalyzed oxidation of aryl propargyl ethers, including substrates similar to this compound, provides an efficient, two-step pathway to chroman-3-ones, which are important structural motifs in medicinal chemistry and natural product synthesis. nih.gov This method is a significant improvement over older, multi-step, and often hazardous procedures. nih.gov

Palladium-catalyzed intramolecular cyclization is another powerful strategy. In the presence of a palladium(II) catalyst, such as palladium(II) acetate (B1210297), along with co-catalysts like copper(II) bromide and lithium bromide, aryl propargyl ethers can be smoothly converted into 3-bromo-2H-chromene derivatives in good yields. thieme-connect.comresearchgate.net The reaction is believed to proceed through the activation of the alkyne by the palladium catalyst, followed by a nucleophilic attack from the arene. thieme-connect.com These chromene derivatives are key structural units in many biologically active compounds known for anti-HIV and antidiabetic properties. thieme-connect.com

The versatility of this precursor extends to the synthesis of sulfur-containing heterocycles as well. While less common, intramolecular alkyne arylation of related S-aryl propargyl thioethers can produce 2H-thiochromenes, which are valuable in medicinal chemistry. nih.gov The general strategy of intramolecular alkyne arylation provides direct access to important heterocycles like hydroquinolines and chromenes without needing prior functionalization of the aromatic ring. nih.gov

Below is a table summarizing typical catalytic systems used for the cyclization of aryl propargyl ethers to form heterocyclic systems.

| Catalyst System | Reagents | Product Type | Ref |

| Gold(I) Catalyst | Pyridine (B92270) N-oxide | Chroman-3-one | nih.gov |

| Palladium(II) Acetate | CuBr₂, LiBr, Acetic Acid | 3-Bromo-2H-chromene | thieme-connect.com |

| Silver(I) / N-Iodosuccinimide | - | 2H-Thiochromene | nih.gov |

Building Block in Modular Synthesis Approaches

Modular synthesis, which involves the assembly of complex molecules from discrete, interchangeable building blocks, heavily relies on robust and high-yielding coupling reactions. The terminal alkyne of this compound makes it an ideal component for such "click chemistry" approaches. rsc.orgresearchgate.net

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example. youtube.com This reaction allows the methoxyphenylpropargyl unit to be coupled with a wide variety of other molecular fragments, facilitating the rapid construction of a library of compounds from common precursors. youtube.com

Furthermore, the concept of modular synthesis is exemplified by Accelerated SuFEx Click Chemistry (ASCC), a powerful method for linking alcohols with SuFEx-compatible groups. rsc.orgucl.ac.uk While not a direct reaction of the alkyne, the principles of modularity apply, where different functional hubs can be connected efficiently. rsc.orgucl.ac.uk The ability to use simple, reactive handles like alkynes on building blocks such as this compound is central to the success of these modular strategies in drug discovery and materials science. rsc.orgontosight.ai

Formation of Polycyclic Aromatic Compounds via Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to an existing one, can transform this compound into more complex polycyclic aromatic compounds (PAHs). Gold-catalyzed reactions are particularly effective in this regard, promoting novel types of cycloadditions and annulations. beilstein-journals.org

Gold catalysts can activate the alkyne, making it susceptible to attack by various nucleophiles, including the appended aromatic ring or other reaction partners. beilstein-journals.orgencyclopedia.pub For example, gold-catalyzed tandem cyclization/cycloaddition reactions can be used to build bicyclic and polycyclic structures in a single, atom-economical step. beilstein-journals.org The reaction of related 1,5-diynes with other reagents in the presence of a gold catalyst can lead to the chemo- and stereoselective synthesis of fused [4-7-6] tricyclic systems. csic.es

The formation of the foundational aromatic molecule, benzene, itself can occur from the self-recombination of propargyl radicals (C₃H₃), highlighting the fundamental role of such fragments in building aromatic systems. escholarship.org This principle extends to more complex substituted precursors, where intramolecular cyclization can lead to the formation of new aromatic rings. Gold-catalyzed polyene cyclizations, initiated by an alkyne functional group, have become a powerful tool for creating complex polycyclic natural products. rsc.org

Integration into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a coupling-ready alkyne and a modifiable aromatic ring, makes it a candidate for constructing large, ordered structures like macrocycles and supramolecular assemblies. These large-scale structures are of significant interest in host-guest chemistry, molecular recognition, and materials science. ontosight.ai

The synthesis of such architectures often relies on the principles of modularity and self-assembly. By designing building blocks with specific geometries and reactive sites, chemists can direct the formation of complex, predefined structures. For example, molecules containing two pyridine rings linked by a flexible ether backbone, structurally analogous to what could be synthesized from resorcinol (B1680541) and pyridine-containing halides, are used in supramolecular chemistry to form metal-organic frameworks. ontosight.ai

The terminal alkyne of this compound can be readily functionalized, for instance, through a Sonogashira coupling, to attach another reactive group. The resulting molecule, now with two reactive ends, can undergo macrocyclization reactions or be used as a "strut" in the construction of larger frameworks. While direct examples involving this compound in complex macrocycles are not extensively documented in the search results, its structural motifs are common in the building blocks used for such purposes.

Future Research Directions and Unexplored Chemical Spaces

Development of Novel Catalytic Systems for Transformations of 1-Methoxy-3-(prop-2-yn-1-yl)benzene

The propargyl group in this compound is a versatile functional handle for a variety of catalytic transformations. Future research should focus on developing novel catalytic systems to unlock new reaction pathways and synthesize complex molecular architectures. A primary area of interest lies in the metal-catalyzed cyclization reactions. For instance, gold and platinum catalysts are known to activate the alkyne moiety, facilitating intramolecular hydroarylation to form chromene derivatives. The development of chiral catalysts could enable enantioselective versions of these reactions, providing access to optically active heterocyclic compounds of potential pharmaceutical interest.

Another promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium, copper, or nickel could be employed to couple the terminal alkyne with a wide range of partners, including aryl halides, vinyl halides, and other alkynes. This would allow for the construction of extended π-conjugated systems, which are of significant interest for their electronic and photophysical properties. Research into more sustainable and earth-abundant metal catalysts, such as iron or cobalt, for these transformations would be a particularly valuable contribution.

| Catalyst Type | Potential Transformation | Product Class |

| Gold/Platinum | Intramolecular Hydroarylation | Chromenes |

| Chiral Gold/Platinum | Enantioselective Intramolecular Hydroarylation | Chiral Chromenes |

| Palladium/Copper/Nickel | Cross-Coupling Reactions | Extended π-Conjugated Systems |

| Iron/Cobalt | Sustainable Cross-Coupling | Extended π-Conjugated Systems |

Exploration of Photochemical Reactivity and Transformations

The photochemical behavior of this compound remains largely unexplored. The presence of both a chromophoric aromatic ring and a reactive alkyne suggests that this molecule could undergo a variety of interesting photochemical transformations. Irradiation with UV light could potentially lead to [2+2] cycloadditions, either intramolecularly or with other unsaturated compounds, to generate novel cyclobutene (B1205218) or cyclobutane (B1203170) derivatives. The methoxy (B1213986) group, being an electron-donating group, can influence the excited-state properties of the aromatic ring and direct the regioselectivity of such cycloadditions.

Furthermore, the investigation of photoinduced electron transfer (PET) processes involving this compound could open up new synthetic routes. In the presence of suitable photosensitizers and electron donors or acceptors, it might be possible to generate radical ions of the alkyne, which could then participate in a range of addition and cyclization reactions. A systematic study of its photophysical properties, including its absorption and emission spectra, quantum yields, and excited-state lifetimes, would be a crucial first step in harnessing its photochemical potential.

Synthesis and Study of Novel Derivatives with Tunable Electronic and Steric Properties

The systematic synthesis and study of novel derivatives of this compound are essential for fine-tuning its properties for specific applications. The introduction of various substituents on the aromatic ring would allow for the modulation of its electronic properties. For example, the incorporation of electron-withdrawing groups, such as nitro or cyano groups, would lower the energy of the LUMO and affect its reactivity in nucleophilic addition reactions. Conversely, the addition of further electron-donating groups would raise the HOMO energy, enhancing its reactivity in electrophilic aromatic substitution.

Modification of the propargyl group is another key area for exploration. The synthesis of derivatives with internal alkynes or the introduction of substituents at the propargylic position would provide steric and electronic control over its subsequent transformations. The preparation of a library of such derivatives would enable a systematic investigation of structure-property relationships, providing valuable data for the rational design of molecules with desired characteristics for applications in medicinal chemistry and materials science.

| Position of Substitution | Type of Substituent | Potential Effect |

| Aromatic Ring | Electron-withdrawing (e.g., -NO2, -CN) | Lowered LUMO, altered reactivity |

| Aromatic Ring | Electron-donating (e.g., -NH2, -OH) | Raised HOMO, enhanced reactivity |

| Propargyl Group | Internal alkyne modification | Altered steric and electronic environment |

| Propargylic Position | Various substituents | Fine-tuned reactivity and properties |

Application in Material Science Research (e.g., polymer precursors, functional materials)

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The terminal alkyne can participate in various polymerization reactions, including alkyne metathesis and click chemistry-based polymerizations. For instance, polymerization via azide-alkyne cycloaddition could lead to the formation of highly functionalized polytriazoles, a class of polymers known for their thermal stability and diverse applications. The methoxy-substituted aromatic side chains would impart specific properties to the resulting polymer, such as solubility and potential for post-polymerization modification.

Furthermore, this compound could serve as a precursor for the synthesis of functional materials. For example, its polymerization on surfaces could be used to create functional coatings with tailored properties. The alkyne group also offers a handle for grafting onto other materials, such as nanoparticles or other polymers, to create hybrid materials with enhanced functionalities. The exploration of its use in the synthesis of conjugated polymers for organic electronics is another exciting prospect, where the electronic properties of the poly(aryl propargyl ether) backbone could be tuned through the synthetic strategies discussed in the previous sections.

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-3-(prop-2-yn-1-yl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 3-bromo-1-methoxybenzene and propargyl derivatives under palladium catalysis. Key steps include:

- Using Pd(PPh₃)₂Cl₂/CuI as catalysts in a THF/Et₃N solvent system at 60–80°C .

- Optimizing reaction time (12–24 hrs) and stoichiometry (1:1.2 aryl halide to alkyne ratio) to minimize side products.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Alternative routes include electrophilic aromatic substitution (e.g., propargylation of 1-methoxybenzene using propargyl bromide and AlCl₃), though regioselectivity must be controlled .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : A singlet at δ 3.8–4.0 ppm (methoxy -OCH₃), triplets for alkyne protons (δ 2.1–2.3 ppm), and aromatic protons as multiplet (δ 6.7–7.2 ppm) .

- ¹³C NMR : Alkyne carbons at δ 70–85 ppm (sp-hybridized), methoxy carbon at δ 55–56 ppm .

- IR : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 158 (C₁₀H₁₀O) with fragmentation patterns confirming the alkyne moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, logP) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Use Differential Scanning Calorimetry (DSC) to determine precise melting points and identify polymorphs .

- Measure logP via reverse-phase HPLC (C18 column, methanol/water mobile phase) and compare with computational predictions (e.g., ChemAxon or ACD/Labs) .

- Ensure purity (>98%) via HPLC-UV/ELSD and elemental analysis .

Q. What computational methods are recommended to predict the reactivity and electronic properties of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., THF or DMF) to optimize reaction conditions .

- Crystal Structure Prediction : Leverage X-ray data from analogues (e.g., 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone) to model packing patterns and stability .

Q. How does the presence of the prop-2-yn-1-yl group influence the compound's reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The alkyne group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling for bioconjugation or polymer synthesis. Key considerations:

- Steric effects : The linear geometry of the alkyne minimizes steric hindrance, favoring coupling with bulky aryl halides .

- Electronic effects : The electron-withdrawing nature of the methoxy group directs electrophilic substitution to the para position, while the alkyne acts as an electron-deficient site for nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.